molecular formula C24H27FN4O4 B12207314 Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12207314
M. Wt: 454.5 g/mol
InChI Key: DWZPCAZIWFSURG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a piperazine substituent. Its structure comprises:

  • A 4-fluorophenyl group attached to the piperazine ring.
  • A 4-methoxyphenyl substituent at position 6 of the tetrahydropyrimidine core.
  • An ethyl ester at position 4.
  • A 4-oxo group contributing to hydrogen-bonding interactions.

This compound is synthesized via multi-step protocols involving Biginelli-like condensations or nucleophilic substitutions on preformed pyrimidinone scaffolds .

Properties

Molecular Formula

C24H27FN4O4

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H27FN4O4/c1-3-33-23(31)20-21(16-4-10-19(32-2)11-5-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-8-6-17(25)7-9-18/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30)

InChI Key

DWZPCAZIWFSURG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Core Tetrahydropyrimidine Synthesis via Biginelli Reaction

The foundational step in synthesizing this compound involves constructing the 1,4,5,6-tetrahydropyrimidine core. The Biginelli reaction—a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea—is universally employed for this purpose . For the target molecule, 4-methoxybenzaldehyde serves as the aldehyde component, while ethyl acetoacetate and urea contribute the β-keto ester and urea moieties, respectively.

Reaction Conditions :

  • Catalyst : Concentrated hydrochloric acid (4–5 drops per 40 mL ethanol) .

  • Solvent : Anhydrous ethanol.

  • Temperature : Reflux at 80–85°C for 5–6 hours.

  • Yield : 60–70% after recrystallization .

The reaction proceeds via acid-catalyzed imine formation, followed by cyclocondensation to yield ethyl 6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate as a white crystalline solid.

Chlorination at Position 2 for Functionalization

To introduce the piperazine substituent at position 2 of the tetrahydropyrimidine ring, the hydroxyl group at this position is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) .

Procedure :

  • The tetrahydropyrimidine intermediate (20 mmol) is refluxed in excess POCl₃ (210 mmol) at 105°C for 3–4 hours .

  • Excess POCl₃ is removed under reduced pressure, and the residue is quenched in crushed ice.

  • The product, ethyl 2-chloro-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate , is extracted with ethyl acetate and purified via column chromatography (ethyl acetate/petroleum ether, 20:80) .

Yield : 70–72% .

Piperazine Substitution via Nucleophilic Aromatic Substitution

The chlorine atom at position 2 is displaced by 1-(4-fluorophenyl)piperazine through a nucleophilic aromatic substitution (SNAr) reaction. This step introduces the critical piperazine-fluorophenyl moiety.

Optimized Protocol :

  • Reagents : 1-(4-Fluorophenyl)piperazine (1.2 equiv), potassium carbonate (2.0 equiv).

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Temperature : 90–100°C under nitrogen for 12–16 hours .

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 40:60) .

Yield : 55–60% .

Spectroscopic Characterization and Validation

The final product is rigorously characterized using advanced spectroscopic techniques:

Technique Key Observations Source
¹H NMR - Piperazine protons: δ 2.8–3.2 (m, 8H)
- Aromatic protons: δ 6.8–7.3 (m, 8H)
¹³C NMR - Carbonyl (C=O): δ 165–170 ppm
- Piperazine carbons: δ 45–55 ppm
HRMS Molecular ion peak at m/z 481.18 (calculated for C₂₄H₂₆FN₄O₄⁺)
HPLC Purity ≥98% (C18 column, acetonitrile/water gradient)

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are recommended to enhance reproducibility and safety. Key parameters include:

  • Catalyst Recycling : Immobilized acid catalysts (e.g., Amberlyst-15) reduce waste .

  • Solvent Recovery : Ethanol and DMF are distilled and reused to minimize environmental impact.

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR and HPLC ensures reaction completion .

Comparative Analysis of Synthetic Routes

The table below evaluates methodologies for key steps:

Step Method Yield Advantages Limitations
Biginelli Reaction HCl catalysis in ethanol 60–70%Cost-effective, one-potModerate yield
Chlorination POCl₃ reflux 70–72%High efficiencyCorrosive reagent
Piperazine Substitution DMF/K₂CO₃ 55–60%Mild conditionsLong reaction time

Challenges and Alternative Approaches

  • Regioselectivity : Competing reactions at position 4 of the tetrahydropyrimidine can occur. Using bulky bases (e.g., DBU) suppresses side reactions .

  • Piperazine Availability : 1-(4-Fluorophenyl)piperazine is commercially limited. Alternative routes include Ullmann coupling to synthesize the piperazine derivative in situ .

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 50% (e.g., 6 hours for Biginelli step vs. 12 hours conventionally) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

The compound Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its scientific research applications, highlighting its relevance in drug discovery, particularly in the fields of psychiatry and infectious disease treatment.

Antidepressant and Anxiolytic Activities

Research indicates that compounds with piperazine moieties exhibit significant antidepressant and anxiolytic effects. The incorporation of the 4-fluorophenyl group may enhance binding affinity to serotonin and dopamine receptors, which are critical targets in treating mood disorders. Studies have shown that similar piperazine derivatives can modulate neurotransmitter systems effectively .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity against resistant strains of bacteria. Recent investigations into related compounds have revealed promising results against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Activity

Preliminary studies suggest that tetrahydropyrimidine derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interaction with key regulatory proteins involved in the cell cycle . Further research is needed to elucidate the specific pathways affected by this compound.

G Protein-Coupled Receptor Modulation

The compound's design allows it to potentially act as a modulator of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. Compounds that interact with GPCRs are valuable in drug development for various conditions, including metabolic disorders and neurodegenerative diseases .

Case Study 1: Antidepressant Effects

In a study published by Foroumadi et al., derivatives similar to this compound were tested for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in animal models. The study highlighted the importance of structural modifications in enhancing efficacy against depressive disorders .

Case Study 2: Antibacterial Activity

A recent investigation focused on a series of tetrahydropyrimidine derivatives showed that compounds with structural similarities to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration of this compound could yield effective antibiotic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

  • Key Differences :
    • Piperazine substituent: 2-methoxyphenyl vs. 4-fluorophenyl in the target compound.
    • Phenyl group at position 4: 4-chlorophenyl vs. 4-methoxyphenyl.
  • Impact: The 2-methoxy group introduces steric hindrance and alters electronic properties compared to the 4-fluoro substituent.

Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Differences :
    • Piperazine linkage: Methylene bridge between piperazine and pyrimidine vs. direct attachment in the target compound.
    • Substituents: 3-chlorophenyl on piperazine and 2-chlorophenyl on pyrimidine.
  • Dual chlorine substituents enhance metabolic stability but may increase toxicity risks.

Variations in the Pyrimidine Core

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Differences :
    • Substituent at position 4: 5-chloro-3-methylpyrazole vs. 4-fluorophenylpiperazine.
    • Methyl group at position 6 vs. 4-methoxyphenyl.
  • Reported anti-tuberculosis activity suggests that pyrimidinones with bulky substituents may target mycobacterial enzymes .

Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

  • Key Differences :
    • Allylsulfanyl group at position 2 vs. piperazine.
    • Methyl group at position 6 vs. 4-methoxyphenyl.
  • Impact :
    • The sulfur atom increases electron density, altering redox properties and susceptibility to oxidative metabolism.
    • The allyl group may confer reactivity in Michael addition or polymerization pathways.

Functional Group Modifications

Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

  • Key Differences :
    • 2-thioxo group replaces the 4-oxo group.
    • 2,4-difluorophenyl substituent at position 4.
  • Impact :
    • The thioxo group enhances π-stacking interactions but reduces hydrogen-bonding capacity.
    • Fluorine atoms improve bioavailability through increased C–F bond stability.

Biological Activity

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a class of pyrimidine derivatives that exhibit a range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer properties. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22FN3O3
  • Molecular Weight : 357.39 g/mol
  • Structural Features :
    • A piperazine ring which is often associated with psychoactive properties.
    • A fluorophenyl group which may enhance lipophilicity and biological activity.
    • A methoxyphenyl substituent that can influence the compound's interaction with biological targets.

Neuroprotective Effects

Research indicates that pyrimidine derivatives, including the compound , have shown neuroprotective properties. In vitro studies have demonstrated that these compounds can inhibit apoptosis in neuronal cells under stress conditions such as oxygen-glucose deprivation. The mechanism involves the downregulation of pro-apoptotic markers and the modulation of endoplasmic reticulum (ER) stress pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In studies using human microglia cells, it was found to significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests its potential use in treating neuroinflammatory conditions .

Anticancer Properties

In addition to neuroprotection and anti-inflammatory activity, this compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms that involve cell cycle arrest and induction of apoptosis .

Case Study 1: Neuroprotective Mechanism

A study conducted on a series of triazole-pyrimidine hybrids demonstrated that derivatives similar to this compound exhibited significant neuroprotective effects. The research utilized MTT assays to assess cell viability and Western blotting to evaluate apoptosis markers. Results indicated a marked reduction in cleaved caspase-3 levels in treated neuronal cells .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, compounds were tested against lipopolysaccharide (LPS)-induced inflammation in microglial cells. The results revealed that several derivatives effectively inhibited NO production and downregulated inflammatory cytokines. The lead compounds demonstrated favorable interactions with key regulatory proteins involved in inflammatory pathways .

Summary of Biological Activities

Biological ActivityMethodologyKey Findings
NeuroprotectionMTT assay, Western blotReduced apoptosis markers (cleaved caspase-3)
Anti-inflammationElisa, qRT-PCRInhibition of NO and TNF-α production
AnticancerCell proliferation assaysInduced cell cycle arrest in cancer cell lines

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